Ethyl 4-Methylindole-3-carboxylate
Description
Ethyl 4-methylindole-3-carboxylate is a substituted indole derivative characterized by an ethyl ester group at position 3 and a methyl substituent at position 4 of the indole ring. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 205.24 g/mol. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including antioxidant, antifungal, and enzyme-modulating properties.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 4-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-7-13-10-6-4-5-8(2)11(9)10/h4-7,13H,3H2,1-2H3 |
InChI Key |
UYOGKIFAIOYYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl ester and methyl groups at the appropriate positions on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Ethyl 4-Methylindole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, such as antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential therapeutic applications include its use in drug development for treating various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of Ethyl 4-Methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of this compound and Analogs
Key Comparative Insights:
Substituent Position and Electronic Effects: The 4-methyl group in this compound increases steric bulk and lipophilicity compared to unsubstituted analogs like Ethyl 1H-indole-3-carboxylate. This may enhance membrane permeability in biological systems .
Functional Group Variations :
- Methyl vs. Methoxy Groups : Methoxy substituents (e.g., in Ethyl 5-methoxyindole-2-carboxylate) introduce hydrogen-bonding capacity and polarity, contrasting with the hydrophobic methyl group in the target compound .
- Aldehyde vs. Ester : 4-Methoxyindole-3-carboxaldehyde’s aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate, whereas esters like this compound are more stable and suited for prodrug applications .
Oxidation Steps: The synthesis of Methyl 1-methyl-β-carboline-3-carboxylate via potassium permanganate oxidation () suggests that similar oxidative conditions could apply to the target compound’s precursors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
